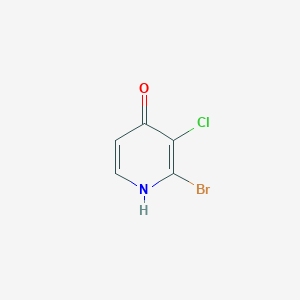

2-Bromo-3-chloropyridin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUMEVSMHOEWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720857 | |

| Record name | 2-Bromo-3-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-75-5 | |

| Record name | 2-Bromo-3-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-chloropyridin-4-ol (CAS 1211525-75-5): A Key Intermediate in Modern Agrochemical Synthesis

This technical guide provides a comprehensive overview of 2-bromo-3-chloropyridin-4-ol, a key heterocyclic building block. With a focus on practical application and scientific integrity, this document is intended for researchers, process chemists, and drug development professionals who require a deep understanding of this molecule's properties, synthesis, and utility, particularly in the synthesis of advanced fungicidal agents.

Introduction: The Strategic Importance of Halogenated Pyridinols

The pyridine ring is a versatile pharmacophore in medicinal and agrochemical chemistry due to its diverse biological activities and the ease with which its chemical properties can be modified.[1] The introduction of halogen atoms, such as bromine and chlorine, into the pyridine structure can significantly enhance therapeutic activity and beneficially influence the molecule's metabolic profile.[2] this compound, also known by its tautomeric name 2-bromo-3-chloro-1H-pyridin-4-one, embodies these strategic advantages. Its unique substitution pattern—a bromine at the 2-position, a chlorine at the 3-position, and a hydroxyl group at the 4-position—creates a highly functionalized scaffold. This arrangement offers multiple reaction sites for further chemical elaboration, making it a valuable intermediate in the synthesis of complex, high-value molecules.

The primary utility of this compound, as identified in the field, is its role as a precursor in the synthesis of novel fungicides. This guide will delve into the specifics of its synthesis and its application as a key intermediate, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe application in a laboratory or industrial setting.

Core Properties

The key physicochemical data for this compound are summarized below. This data is compiled from leading chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1211525-75-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₅H₃BrClNO | Chemical Supplier Catalogs |

| Molecular Weight | 208.44 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid | |

| Synonyms | 2-bromo-3-chloro-1H-pyridin-4-one, 2-Bromo-3-chloropyridin-4(1H)-one |

Safety & Handling

While specific toxicity data for this compound is not extensively published, data from structurally related compounds, such as 2-bromo-4-chloropyridine and 2-bromo-3-chloro-4-methylpyridine, provide a strong basis for hazard assessment. The GHS hazard statements for these related compounds consistently indicate the following potential risks:

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation

-

H319/H318: Causes serious eye irritation/damage

-

H335: May cause respiratory irritation

Self-Validating Protocol for Safe Handling:

Based on these classifications, the following laboratory protocol is mandated to ensure user safety and experimental integrity.

-

Engineering Controls: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat, fully buttoned.

-

Use chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

-

Wear safety goggles or a face shield to protect against splashes.

-

-

Hygiene Measures: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Spill & Disposal: In case of a spill, decontaminate the area with an appropriate absorbent material. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis and Mechanism

The synthesis of this compound is not commonly detailed in standard academic literature but is described within patent literature as a key step in the production of more complex molecules. The most authoritative route involves the halogenation of a pyridinone precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins with the target molecule and works backward to simpler, commercially available starting materials. The key disconnections involve the removal of the halogen atoms.

Sources

An In-depth Technical Guide to 2-Bromo-3-chloro-4-hydroxypyridine: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-bromo-3-chloro-4-hydroxypyridine, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. This document delves into the critical aspects of its chemical identity, including the pivotal role of tautomerism in its structure and reactivity. A detailed, field-proven synthetic protocol is proposed, alongside a thorough analysis of the expected spectroscopic characterization. The guide also explores the reactivity of this scaffold and its applications as a versatile building block in the development of novel therapeutics.

Chemical Identity and Nomenclature: The Tautomeric Nature of a Privileged Scaffold

The chemical entity commonly referred to as 2-bromo-3-chloro-4-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 2-bromo-3-chloro-pyridin-4(1H)-one. This equilibrium is a fundamental characteristic of 2- and 4-hydroxypyridines and significantly influences the compound's physical and chemical properties.

-

2-Bromo-3-chloro-pyridin-4-ol (Pyridinol Form): This aromatic tautomer possesses a hydroxyl group at the C4 position.

-

2-Bromo-3-chloro-pyridin-4(1H)-one (Pyridone Form): This tautomer features a carbonyl group at C4 and a proton on the nitrogen atom. The pyridone form is often the more stable tautomer, particularly in polar solvents and the solid state, due to favorable intermolecular hydrogen bonding and the strength of the C=O bond.

The preferred IUPAC name is 2-bromo-3-chloro-pyridin-4(1H)-one , reflecting the predominance of this tautomer. However, "2-bromo-3-chloro-4-hydroxypyridine" and "2-bromo-3-chloro-pyridin-4-ol" are also widely used and understood. For the purpose of this guide, we will primarily refer to the compound by its IUPAC name, while acknowledging the dynamic nature of its structure.

Diagram: Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Proposed Synthesis of 2-Bromo-3-chloro-pyridin-4(1H)-one

While a direct, one-pot synthesis for this specific polysubstituted pyridine is not extensively documented, a robust and logical synthetic route can be designed based on established methodologies for the halogenation of pyridines and pyridones. The following multi-step protocol is proposed, starting from commercially available 4-hydroxypyridine.

Overall Synthetic Scheme

Tautomerism of 2-Bromo-3-chloropyridin-4-OL and 2-bromo-3-chloro-1H-pyridin-4-one

An In-depth Technical Guide to the Tautomerism of 2-Bromo-3-chloropyridin-4-ol and 2-bromo-3-chloro-1H-pyridin-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the tautomeric equilibrium between this compound and 2-bromo-3-chloro-1H-pyridin-4-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this phenomenon, the analytical methodologies for its characterization, and its implications in chemical and pharmaceutical sciences.

Foundational Principles: The Dynamic Nature of Pyridinone Tautomerism

Tautomerism is a form of constitutional isomerism where two structures, known as tautomers, are in rapid equilibrium and are readily interconvertible.[1] The most common form is keto-enol tautomerism, involving the migration of a proton and the shifting of a double bond.[2][3][4] The pyridin-4-ol/1H-pyridin-4-one system is a classic example of lactam-lactim tautomerism, a subtype of keto-enol tautomerism prevalent in heterocyclic chemistry.[5][6]

The equilibrium between the aromatic hydroxypyridine (lactim or "enol") form and the non-aromatic but resonance-stabilized pyridinone (lactam or "keto") form is subtle and highly sensitive to a variety of factors. These include the electronic nature of substituents, the polarity of the solvent, and intermolecular interactions in the solid state.[7][8][9] For the parent 4-hydroxypyridine, the pyridone tautomer is generally favored, particularly in polar solvents and the solid state, due to factors like intermolecular hydrogen bonding.[5]

The specific case of 2-bromo-3-chloro-substituted pyridin-4-ol introduces strong electronic perturbations to the pyridine ring, making the study of its tautomeric preference a subject of significant interest.

The Core Equilibrium: this compound vs. 2-bromo-3-chloro-1H-pyridin-4-one

The central focus of this guide is the equilibrium between two tautomeric forms: the "ol" or lactim form (this compound) and the "one" or lactam form (2-bromo-3-chloro-1H-pyridin-4-one).

Caption: Tautomeric equilibrium between the lactim and lactam forms.

The Influence of Halogen Substituents

The presence of bromine at the 2-position and chlorine at the 3-position significantly impacts the electronic landscape of the pyridine ring. Both are electron-withdrawing groups, which can influence the tautomeric equilibrium in several ways:

-

Acidity Modulation: The electron-withdrawing nature of the halogens increases the acidity of both the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form.

-

Dipole Moment Alteration: The substituents alter the overall dipole moment of each tautomer, which in turn affects their solvation energies in different media.

-

Aromaticity Effects: While the hydroxypyridine form is a fully aromatic pyridine derivative, the pyridone form possesses a different type of aromatic character.[5] Substituents can affect the relative stability of these systems. Studies on substituted pyridones have shown that groups in the α-positions (like the 2-bromo group) have a more pronounced effect on tautomerism than those in the β-positions (like the 3-chloro group).[10]

Methodologies for Tautomer Elucidation

Determining the predominant tautomer and the equilibrium constant (KT) requires a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their combined application offers a self-validating system for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[11][12] The rate of interconversion between tautomers determines the appearance of the NMR spectrum. If the interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer. If it's fast, an averaged spectrum is observed.

Key Differentiating Features:

-

¹H NMR: The most telling signal is that of the proton on the heteroatom. The pyridone form will show a broad N-H proton signal (typically downfield, ~11-13 ppm), while the hydroxypyridine form will exhibit a sharper O-H proton signal (variable, ~5-10 ppm). The chemical shifts of the ring protons will also differ due to the distinct electronic environments.

-

¹³C NMR: The carbon atom at the 4-position is a key indicator. In the pyridone form, this carbon is a carbonyl (C=O) and will resonate significantly downfield (~170-180 ppm). In the hydroxypyridine form, it is an aromatic carbon attached to a hydroxyl group (C-OH) and will appear further upfield (~150-160 ppm).

Experimental Protocol: ¹H NMR for Tautomeric Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the compound (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard NMR tube. The choice of solvent is critical as it can influence the equilibrium.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals, including potentially broad N-H or O-H peaks.

-

Signal Identification: Identify the distinct signals corresponding to each tautomer.

-

Integration and Quantification: Carefully integrate a well-resolved, non-overlapping signal for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.

-

KT = [Lactam Form] / [Lactim Form] = IntegralLactam / IntegralLactim

-

Caption: Workflow for NMR-based tautomer analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules. The π-systems of the hydroxypyridine and pyridone tautomers are different, resulting in distinct absorption spectra.[13] The aromatic hydroxypyridine form typically absorbs at a shorter wavelength compared to the more conjugated pyridone form.[14] This technique is particularly useful for studying how factors like pH and solvent polarity affect the equilibrium.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-interacting solvent (e.g., acetonitrile).

-

Solvent Series: Prepare a series of dilute solutions of identical concentration in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

-

Data Analysis: Compare the absorption maxima (λmax) and molar absorptivities across the solvent series. A shift in λmax is indicative of a shift in the tautomeric equilibrium. For instance, an increase in the intensity of the band associated with the pyridone form in more polar solvents would confirm the expected trend.[7][8]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[15][16] It allows for the precise determination of bond lengths and the location of the hydrogen atom on either the nitrogen or the oxygen, definitively identifying the dominant tautomer in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling.[16]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).

-

Structural Analysis: The final refined structure reveals the precise connectivity and bond lengths, confirming whether the N-H or O-H tautomer is present. Intermolecular interactions, such as hydrogen bonding, can also be analyzed to understand the crystal packing forces that stabilize the observed tautomer.[17]

Caption: Workflow for X-ray crystallography analysis.

Computational Modeling: A Predictive Approach

In conjunction with experimental data, computational chemistry provides invaluable insights into the intrinsic properties of tautomers.[18] Methods like Density Functional Theory (DFT) can be used to:

-

Calculate Relative Energies: Determine the relative thermodynamic stabilities of the two tautomers in the gas phase.[19]

-

Simulate Solvent Effects: Using implicit or explicit solvent models, predict how the equilibrium will shift in different solvents.

-

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.

Summary of Expected Spectroscopic Data

The following table summarizes the expected distinguishing spectroscopic features for the two tautomers. Actual values will vary based on solvent and experimental conditions.

| Feature | This compound (Lactim) | 2-bromo-3-chloro-1H-pyridin-4-one (Lactam) |

| ¹H NMR (Heteroatom) | O-H signal (~5-10 ppm) | N-H signal (~11-13 ppm) |

| ¹³C NMR (C4 Carbon) | ~150-160 ppm (C-OH) | ~170-180 ppm (C=O) |

| UV-Vis (λmax) | Shorter wavelength | Longer wavelength |

| IR Spectroscopy | O-H stretch (~3200-3600 cm⁻¹) | N-H stretch (~3100-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹) |

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences, especially in medicinal chemistry.

-

Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and polarity. Only one tautomer may fit correctly into the binding pocket of a target protein.

-

Pharmacokinetics (ADME): Tautomerism affects key properties like lipophilicity (LogP), which influences membrane permeability and absorption. The less polar hydroxypyridine form may cross cell membranes more easily, while the more polar pyridone form may have better aqueous solubility.

-

Metabolism: The metabolic fate of a drug can be dependent on the tautomeric form present.

A thorough understanding and characterization of the tautomeric equilibrium of a drug candidate like a substituted pyridinone is therefore a critical, non-negotiable step in the drug development process.

Conclusion

References

-

Schlegel, H. B., et al. (1981). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]

-

Wahl, O., & Sander, T. (2020). Tautobase: An Open Tautomer Database. Journal of Chemical Information and Modeling, 60(3), 1085-1089. Available at: [Link]

-

Dkhissi, A., Adamowicz, L., & Maes, G. (1998). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry A, 102(32), 6425-6432. Available at: [Link]

-

Gordon, A., Katritzky, A. R., & Roy, S. K. (1968). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic, 556-561. Available at: [Link]

-

Claramunt, R. M., et al. (2006). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Magnetic Resonance in Chemistry, 44(8), 773-780. Available at: [Link]

- Elguero, J., Marzin, C., & Roberts, J. D. (1974). The Use of NMR Spectroscopy to Study Tautomerism. In The Azoles (pp. 1-73). Academic Press.

-

ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Available at: [Link]

- Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1012, 125-132.

- Crystals. (2021).

- Journal of Agricultural and Food Chemistry. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2328-2336.

- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of pyridone 9 at different pH values. Available at: [Link]

- ChemMedChem. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ChemMedChem, 13(15), 1541-1546.

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available at: [Link]

-

Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (8), 1327-1332. Available at: [Link]

-

Chemistry LibreTexts. (2023). Consequences of Tautomerization. Available at: [Link]

- MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3183.

- National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 205.

-

Encyclopedia.pub. (2020). Tautomerism Detected by NMR. Available at: [Link]

- Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(17), 4358-4368.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

- National Institutes of Health. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1935-1943.

- Huc, I., & Gornitzka, H. (2002). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Organic & Biomolecular Chemistry, 1(1), 101-105.

-

Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Available at: [Link]

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Available at: [Link]

-

Chemist Wizards. (n.d.). All about Tautomerism. Available at: [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Available at: [Link]

Sources

- 1. chemistwizards.com [chemistwizards.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 13. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 19. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogenated Pyridinol Scaffold: A Technical Guide to Unlocking its Biological Potential

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a hydroxyl group to create a pyridinol structure, coupled with strategic halogenation, offers a powerful approach to modulate the physicochemical and biological properties of these derivatives. Halogen atoms, through their effects on lipophilicity, metabolic stability, and target engagement, can significantly enhance the therapeutic potential of parent compounds.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of halogenated pyridinol derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key biological assays, and explore the underlying mechanisms of action through an examination of relevant signaling pathways. This guide is designed to be a practical resource for the rational design and evaluation of novel halogenated pyridinol-based therapeutic candidates.

Introduction: The Strategic Advantage of Halogenation in Pyridinol Scaffolds

The pyridine nucleus is a cornerstone of modern drug discovery, with its derivatives demonstrating a vast array of pharmacological activities.[3] The pyridinol substructure, in particular, has garnered significant attention due to its versatile chemical nature. The introduction of halogen atoms (F, Cl, Br, I) onto the pyridinol ring is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[2] Halogenation can influence a compound's:

-

Lipophilicity: Increasing the ability of a molecule to cross biological membranes.[4]

-

Metabolic Stability: Blocking sites of metabolic degradation, thereby prolonging the drug's half-life.[2]

-

Binding Affinity: Participating in halogen bonding and other non-covalent interactions to enhance binding to biological targets.[5]

-

Electronic Properties: Modifying the electron distribution within the molecule, which can impact its reactivity and interactions with target proteins.[2]

These modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, making halogenated pyridinols a promising class of compounds for drug development. This guide will explore the key biological activities associated with these derivatives and provide the technical framework for their investigation.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated pyridinol derivatives have shown considerable promise as antimicrobial agents against a range of bacterial and fungal pathogens.

Evaluating Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter for assessing a compound's antimicrobial efficacy.[6] The broth microdilution method is a widely used and quantitative technique for determining MIC values.[7][8]

This protocol outlines the steps for determining the MIC of halogenated pyridinol derivatives against a panel of relevant bacterial strains.

I. Materials and Reagents:

-

Test Compounds (Halogenated Pyridinol Derivatives)

-

Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive Control Antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

Negative Control (Vehicle, e.g., DMSO)

II. Step-by-Step Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an overnight agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in MHB in the 96-well plate to achieve the desired concentration range.[10]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle used to dissolve the compound), and a sterility control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6]

-

The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

-

III. Data Interpretation:

The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate greater antimicrobial activity.

Diagram of the Broth Microdilution MIC Assay Workflow

Caption: Workflow for the broth microdilution MIC assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Halogenated pyridinol derivatives have emerged as a promising class of compounds with potential anticancer activity. Their efficacy is often evaluated by assessing their ability to inhibit the proliferation of cancer cell lines.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

This protocol details the steps to evaluate the cytotoxic effects of halogenated pyridinol derivatives on cancer cell lines.

I. Materials and Reagents:

-

Cancer Cell Lines (e.g., MCF-7, HeLa, A549)

-

Complete Cell Culture Medium (e.g., DMEM with 10% FBS)

-

Test Compounds (Halogenated Pyridinol Derivatives)

-

MTT Solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Sterile 96-well plates

-

Microplate Reader

II. Step-by-Step Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

-

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

III. Data Analysis:

The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Diagram of the MTT Cytotoxicity Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action: Unraveling the Molecular Targets

Understanding the mechanism by which halogenated pyridinol derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Common mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

The Annexin V assay is a widely used method to detect early apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15]

This protocol describes the use of Annexin V staining followed by flow cytometry to quantify apoptosis.

I. Materials and Reagents:

-

Cancer Cell Lines

-

Test Compounds

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow Cytometer

II. Step-by-Step Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with the halogenated pyridinol derivative at its IC₅₀ concentration for a specified time.

-

Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC and PI fluorescence are detected in different channels.

-

III. Data Interpretation:

The flow cytometry data will allow for the differentiation of four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

An increase in the percentage of Annexin V-positive cells in the treated sample compared to the control indicates that the compound induces apoptosis.

Many anticancer agents function by inhibiting specific signaling pathways that are dysregulated in cancer cells. Halogenated pyridinol derivatives may target key protein kinases within these pathways.

a) The EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration.[16] Its aberrant activation is a hallmark of many cancers.[17]

Diagram of the EGFR Signaling Pathway

Caption: Simplified overview of the EGFR signaling pathway.

b) The p38 MAPK Signaling Pathway:

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and can regulate processes such as apoptosis and inflammation.[18][19][20]

Diagram of the p38 MAPK Signaling Pathway

Caption: Core components of the p38 MAPK signaling pathway.

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on the expression and phosphorylation status of proteins within a signaling pathway.[21][22][23]

This protocol provides a general workflow for analyzing protein expression changes in response to treatment with halogenated pyridinol derivatives.

I. Materials and Reagents:

-

Treated and untreated cell lysates

-

Protein Assay Kit (e.g., BCA assay)

-

Laemmli sample buffer[23]

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., phospho-EGFR, total EGFR, phospho-p38, total p38, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

II. Step-by-Step Procedure:

-

Protein Extraction and Quantification:

-

Lyse treated and untreated cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.[24]

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples and prepare them with Laemmli sample buffer.[23]

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again to remove unbound antibodies.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

III. Data Analysis:

The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control. A change in the expression or phosphorylation level of a target protein in the treated sample compared to the control can indicate that the compound modulates that specific signaling pathway.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Halogenated pyridinol derivatives may possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.

The NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[25][26][27] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[25]

Diagram of the NF-κB Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Activity of Aryl Halogenated [ijaresm.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. protocols.io [protocols.io]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. atcc.org [atcc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. clyte.tech [clyte.tech]

- 14. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]

- 15. bmglabtech.com [bmglabtech.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. sinobiological.com [sinobiological.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. bio-rad.com [bio-rad.com]

- 23. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Video: NF-kB-dependent Signaling Pathway [jove.com]

A Senior Application Scientist's Guide to 2-Bromo-3-chloropyridin-4-ol: A Versatile Scaffold in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, halogenated pyridinols represent a particularly powerful toolkit for synthetic chemists. This guide focuses on 2-Bromo-3-chloropyridin-4-ol, a trifunctional building block whose distinct reactivity profile offers a strategic advantage in the synthesis of complex molecular architectures. We will explore its synthesis, delineate the chemoselectivity of its reactive sites, and provide field-proven protocols for its derivatization, demonstrating its value in the rapid generation of novel chemical entities for drug discovery programs.

Core Characteristics and Strategic Value

This compound (Molecular Formula: C₅H₃BrClNO) is a derivative of pyridine featuring a hydroxyl group at the 4-position, a bromine atom at the 2-position, and a chlorine atom at the 3-position.[2] The strategic value of this building block lies in the orthogonal reactivity of its three key functional sites:

-

The C2-Bromine: This position is highly activated towards palladium-catalyzed cross-coupling reactions due to the adjacent electron-withdrawing pyridine nitrogen. It is the primary site for C-C and C-N bond formation via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3]

-

The C3-Chlorine: While also a site for coupling and nucleophilic substitution, it is generally less reactive than the C2-bromine under palladium catalysis, allowing for sequential, site-selective modifications.

-

The C4-Hydroxyl (Pyridin-4-one tautomer): The hydroxyl group can be readily alkylated, acylated, or converted into a triflate, transforming it into another reactive handle for cross-coupling. This introduces a third dimension of synthetic diversification.

The electron-deficient nature of the pyridine ring further facilitates nucleophilic aromatic substitution (SNAr) reactions, providing yet another avenue for molecular elaboration.[4][5] This multi-faceted reactivity allows chemists to strategically and selectively introduce a wide array of functional groups, making it an invaluable starting material for building libraries of drug-like molecules.

Synthesis of the Building Block

The most common and direct route to this compound involves the regioselective bromination of a 4-chloropyridin-3-ol precursor.[4] The electron-donating hydroxyl group directs the electrophilic bromination, while the existing chlorine atom modulates the ring's overall reactivity.

Workflow for Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Bromination

-

System Validation: This protocol is designed to be self-validating. Successful synthesis will be confirmed by NMR spectroscopy, showing the appearance of a new aromatic singlet, and mass spectrometry, confirming the incorporation of one bromine atom (M+2 isotopic pattern).

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloropyridin-3-ol (1.0 eq) and a suitable inert solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

-

Reagent Preparation: In the dropping funnel, prepare a solution of the brominating agent (e.g., molecular bromine, 1.05 eq) in the same solvent.

-

Reaction Execution: Cool the flask containing the pyridinol solution to 0°C using an ice bath. Add the bromine solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Workup: Carefully quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent like sodium thiosulfate to neutralize any excess bromine. Adjust the pH to neutral or slightly basic with a suitable base (e.g., saturated sodium bicarbonate).

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure this compound.

Key Chemical Transformations & Protocols

The utility of this compound is best demonstrated through its selective functionalization. The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for creating C-C and C-N bonds, which are essential for elaborating drug scaffolds.[6] The general order of reactivity for halogens in these transformations is I > Br > Cl, allowing for selective coupling at the C2-bromo position.[7]

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl/vinyl groups.[8][9] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol: Selective Suzuki Coupling at the C2-Position

-

Vessel & Atmosphere: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-120°C) with vigorous stirring. Monitor progress by LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the C2-arylated or alkylated product.

This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[10][11] The choice of ligand is critical and depends on the amine's steric and electronic properties.

Protocol: Selective Buchwald-Hartwig Amination at the C2-Position

-

Vessel & Atmosphere: In a glovebox or under a nitrogen atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 2-5 mol%), a suitable phosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 eq) to an oven-dried reaction vessel.

-

Reagents: Add the primary or secondary amine (1.1-1.5 eq).

-

Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat to the appropriate temperature (typically 80-110°C). Monitor the reaction by LC-MS.

-

Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography to isolate the 2-amino-3-chloropyridin-4-ol derivative.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, leading to the displacement of a halide.[12] This reaction often requires elevated temperatures and a polar aprotic solvent.

Protocol: Halogen Exchange (Fluorination)

-

Vessel & Reagents: To a sealed vessel, add this compound (1.0 eq) and a fluoride source (e.g., anhydrous KF or CsF, 3.0-5.0 eq). The addition of a phase-transfer catalyst like 18-crown-6 can be beneficial.[4]

-

Solvent: Add a high-boiling polar aprotic solvent such as DMF, DMSO, or sulfolane.

-

Reaction: Heat the mixture to a high temperature (150-180°C). The bromine at the activated C2 position is expected to exchange preferentially.[4]

-

Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic extracts thoroughly with water to remove the solvent, dry, concentrate, and purify by chromatography.

Application in Medicinal Chemistry: A Case Study

The pyridin-4-one core is a key pharmacophore in various therapeutic areas. For instance, derivatives of imidazo[4,5-c]pyridin-4-one have been developed as dual antagonists of the Angiotensin II type 1 (AT1) receptor and partial agonists of PPARγ, targeting hypertension and related metabolic disorders.[13] While not using this compound directly, the synthetic strategies for this class highlight the utility of halogenated pyridinone intermediates. We can propose a logical pathway to such a scaffold using our building block.

Proposed Synthetic Pathway to a Bioactive Core

This hypothetical pathway illustrates how this compound could be used to rapidly access a complex, drug-like scaffold.

Caption: Hypothetical pathway to an imidazopyridinone core.

Summary of Reactivity

| Reaction Type | Position | Bond Formed | Typical Reagents | Purpose in Drug Discovery |

| Suzuki-Miyaura Coupling | C2 (primary) | C-C | Pd catalyst, Base, R-B(OH)₂ | Scaffold elaboration, adding aryl/alkyl groups |

| Buchwald-Hartwig Amination | C2 (primary) | C-N | Pd catalyst, Base, R-NH₂ | Introducing amine side chains for H-bonding |

| Nucleophilic Substitution | C2 or C4 | C-Nu | Strong Nucleophile (e.g., F⁻, RO⁻) | Functional group interconversion, bioisosteric replacement |

| O-Alkylation | C4-OH | C-O | Base, Alkyl Halide | Modulating solubility, metabolic stability |

Conclusion

This compound is a masterful synthetic building block that provides medicinal chemists with a reliable and versatile platform for the efficient construction of novel therapeutics. Its well-differentiated reactive sites enable a programmed, site-selective approach to molecular diversification through a host of modern synthetic methodologies. Understanding the causality behind its reactivity—the electronic activation by the pyridine nitrogen and the hierarchical reactivity of its halogen leaving groups—is paramount to unlocking its full potential. As drug discovery continues to demand ever more complex and finely-tuned molecules, the strategic application of such powerful building blocks will remain a critical component of success.

References

-

MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Aromatic compounds and their use in medical applications.

-

YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. Retrieved from [Link]

-

PubMed. (2013, February 1). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

-

ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Retrieved from [Link]

-

NIH. (n.d.). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

-

MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological activity of YM-60828 derivatives. Part 2: potent and orally-bioavailable factor Xa inhibitors based on benzothiadiazine-4-one template. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 2-Bromo-4-chloropyridin-3-OL | 1211583-11-7 [smolecule.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to the Discovery and Significance of Substituted Chloropyridines in Research

This guide provides an in-depth exploration of substituted chloropyridines, from their historical discovery to their pivotal role in modern scientific research. It is intended for researchers, scientists, and professionals in drug development and related fields, offering not just a recitation of facts, but a deeper understanding of the causality behind experimental choices and the versatile applications of this critical class of compounds.

The Dawn of Pyridine Chemistry: A Historical Perspective

The story of substituted chloropyridines begins with the discovery of their parent compound, pyridine. In 1849, Scottish chemist Thomas Anderson isolated a foul-smelling, colorless liquid from heated animal bones, which he named "pyridine" from the Greek words pyr (fire) and idine (a suffix for aromatic bases)[1]. However, it took several more decades for the cyclic structure of pyridine to be elucidated, a feat accomplished independently by Wilhelm Körner and James Dewar in the late 1860s and early 1870s[1].

The first significant synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881[1][2]. However, it was the work of Russian chemist Aleksei Chichibabin in 1924 that provided a more efficient and industrially viable method for pyridine synthesis, a method that, in modified forms, is still in use today[1][2]. The advent of practical pyridine synthesis paved the way for the exploration of its derivatives, including the fundamentally important substituted chloropyridines. The introduction of a chlorine atom onto the pyridine ring proved to be a transformative step, unlocking a vast new landscape of chemical reactivity and biological activity.

The Synthetic Toolkit: Crafting Substituted Chloropyridines

The strategic placement of chlorine atoms on the pyridine ring is a cornerstone of their utility. The electron-withdrawing nature of chlorine significantly influences the reactivity of the pyridine nucleus, making it susceptible to nucleophilic substitution, a key reaction in the elaboration of more complex molecules. Several methods have been developed for the synthesis of chloropyridines, each with its own advantages and mechanistic nuances.

Direct Chlorination of Pyridine

The direct reaction of pyridine with chlorine gas at high temperatures is a primary industrial method for producing 2-chloropyridine and 2,6-dichloropyridine[3][4]. This vapor-phase reaction is typically carried out at temperatures exceeding 300°C[4].

Reaction Mechanism: This reaction proceeds via a free-radical mechanism. At high temperatures, chlorine molecules dissociate into chlorine radicals (Cl•). These highly reactive species then attack the pyridine ring. The substitution pattern is governed by the relative stability of the resulting radical intermediates.

Figure 1: Simplified mechanism of direct chlorination of pyridine.

Chlorination via Pyridine-N-Oxides

A more versatile and often higher-yielding method for the synthesis of 2- and 4-chloropyridines involves the use of pyridine-N-oxides[3][5]. The N-oxide group activates the pyridine ring towards electrophilic attack at the 2- and 4-positions. Subsequent treatment with a chlorinating agent, such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), leads to the desired chloropyridine.

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide

-

N-Oxidation: Pyridine is oxidized to pyridine-N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid.

-

Chlorination: The purified pyridine-N-oxide is then reacted with phosphoryl chloride. The reaction is typically heated to drive it to completion.

-

Workup: The reaction mixture is carefully quenched with ice water and then neutralized with a base (e.g., sodium carbonate) to liberate the free 2-chloropyridine.

-

Purification: The product is extracted with an organic solvent (e.g., dichloromethane) and purified by distillation.

Figure 2: Workflow for the synthesis of 2-chloropyridine via pyridine-N-oxide.

Synthesis of Other Isomers

The synthesis of 3-chloropyridine is more challenging due to the electronic properties of the pyridine ring, which favor substitution at the 2-, 4-, and 6-positions. One method involves the reaction of pyrrole with dichlorocarbene, which leads to a ring expansion to form 3-chloropyridine[5].

The Chloropyridine Core in Drug Discovery and Development

The true significance of substituted chloropyridines lies in their role as versatile intermediates in the synthesis of a vast array of pharmaceuticals. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

Key Therapeutic Areas

Substituted chloropyridines are integral to the synthesis of drugs across numerous therapeutic areas:

-

Antihistamines: Pheniramine is synthesized using 2-chloropyridine as a key starting material[3].

-

CNS Drugs: The hypnotic agent zopiclone is derived from 2-amino-5-chloropyridine[5].

-

Antiarrhythmics: The antiarrhythmic drug disopyramide contains a 2-chloropyridine-derived moiety[3].

-

Anticancer Agents: Numerous pyridine derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The presence and position of substituents on the pyridine ring have been shown to significantly influence their anticancer efficacy[6].

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery to understand how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have revealed that the nature and position of substituents are critical for their antiproliferative effects[6]. For instance, the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can enhance anticancer activity, while bulky groups or halogens at certain positions may decrease it[6].

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-based azomethines | HCT-15 (Colon) | 15.2 - >100 | [7] |

| Pyridine-based azomethines | MCF-7 (Breast) | 18.9 - >100 | [7] |

| Pyridine-3-sulfonamides | Leukemia | 13.6 | [7] |

| Imidazopyridine-quinoline hybrids | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.29 - 0.41 | [8] |

Table 1: In vitro anticancer activity of selected substituted pyridine derivatives.

Agrochemical Applications: Protecting Global Food Supplies

Substituted chloropyridines are also indispensable in the agrochemical industry, forming the backbone of many widely used insecticides and fungicides.

Insecticides

Perhaps the most well-known chloropyridine-based agrochemical is chlorpyrifos . This organophosphate insecticide is synthesized from 3,5,6-trichloro-2-pyridinol[9][10]. It acts as an acetylcholinesterase inhibitor, disrupting the nervous systems of insects[10].

Synthesis of Chlorpyrifos (Final Step):

Figure 3: Final step in the synthesis of the insecticide chlorpyrifos.

Fungicides

Pyrithione, the conjugate base of 2-mercaptopyridine-N-oxide, is a potent fungicide and bactericide. It is synthesized from 2-chloropyridine and is a common ingredient in anti-dandruff shampoos[3][5].

Emerging Frontiers: Chloropyridines in Materials Science

While the applications of substituted chloropyridines in the life sciences are well-established, their potential in materials science is a growing area of research. The pyridine moiety can act as a ligand for metal ions, and the ability to functionalize the pyridine ring via its chloro-derivatives opens up possibilities for creating novel materials with tailored electronic and photophysical properties. For instance, substituted pyridines are being explored for their liquid crystalline properties, which are influenced by the nature of the polar substituents on the pyridine core[11]. These materials could find applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Conclusion

Substituted chloropyridines, born from the early explorations of heterocyclic chemistry, have evolved into an indispensable class of compounds in modern research and industry. Their synthetic versatility, primarily driven by the reactivity of the carbon-chlorine bond, has made them key building blocks for a vast array of pharmaceuticals and agrochemicals that have had a profound impact on human health and food security. As research continues to push the boundaries of materials science and drug discovery, the humble substituted chloropyridine is poised to remain a central and enabling scaffold for innovation.

References

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, December 29). 2-Chloropyridine. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

National Toxicology Program. (1997). 2-Chloropyridine. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 26, 2026, from [Link]

- MDPI. (2023).

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

ResearchGate. (1962). A preparation of 2-chloropyridine. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material.

-

ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved January 26, 2026, from [Link]

- MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(18), 10007.

- Journal of Chemical Education. (2012). Review of Heterocyclic Chemistry, 5th Edition.

-

Wikipedia. (2024, January 23). Pyridine. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 14 C-chlorpyrifos insecticide. Retrieved January 26, 2026, from [Link]

- National Center for Biotechnology Information. (2020). Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. Heliyon, 6(11), e05470.

-

ResearchGate. (2023). History, Classification and Biological activity of Heterocyclic Compounds. Retrieved January 26, 2026, from [Link]

- National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(3), 601.

- PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(23), 5035-5042.

-

Agency for Toxic Substances and Disease Registry. (1997). Production, Import/Export, Use, and Disposal. In Toxicological Profile for Chlorpyrifos. Retrieved January 26, 2026, from [Link]

- National Center for Biotechnology Information. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4995.

- Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561.

-

American Chemical Society. (2020). Pyridine. Retrieved January 26, 2026, from [Link]

-

Troindia. (2018). An Overview on Heterocyclic Compounds and Their Versatile Applications. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved January 26, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method.

-

ResearchGate. (2022). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Retrieved January 26, 2026, from [Link]

- PubMed. (1993). A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities.

-

Wikipedia. (2024, January 23). Chlorpyrifos. In Wikipedia. Retrieved January 26, 2026, from [Link]

- ACS Publications. (2018). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 118(19), 9406-9474.

- National Center for Biotechnology Information. (2018). Pyridine alkaloids with activity in the central nervous system.

-

Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved January 26, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-1-oxide hydrochloride. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Table 2: IC50 values for synthesized compounds against cancer cell lines. Retrieved January 26, 2026, from [Link]

- MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(18), 10007.

- International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-13.

-

ResearchGate. (2016). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved January 26, 2026, from [Link]

Sources

- 1. acs.org [acs.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. chempanda.com [chempanda.com]

- 6. mdpi.com [mdpi.com]

- 7. ijnrd.org [ijnrd.org]

- 8. jocpr.com [jocpr.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-chloropyridin-4-ol

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-Bromo-3-chloropyridin-4-ol. As a novel halogenated pyridinol derivative, this compound holds potential as a valuable building block in medicinal chemistry and drug development. Due to the limited availability of experimental data in the public domain for this specific isomer, this guide emphasizes the fundamental principles and detailed experimental protocols necessary for its thorough analysis. We present a combination of computationally predicted properties, comparative data from closely related isomers, and robust, self-validating methodologies for empirical determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals who may be engaged in the synthesis, characterization, and application of this compound.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is intrinsically linked to its physicochemical properties. These properties, including solubility, acidity (pKa), and lipophilicity (LogP), govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of these characteristics is therefore not merely an academic exercise but a critical component of rational drug design and development.

This compound, a polysubstituted heterocyclic compound, presents an intriguing scaffold for medicinal chemists. The presence of a hydroxyl group offers a site for hydrogen bonding and potential metabolic transformations, while the bromo and chloro substituents can modulate the electronic properties and provide vectors for further chemical modification. The precise positioning of these functional groups on the pyridine ring is expected to impart a unique set of physicochemical characteristics that will ultimately determine its utility as a pharmacophore or a synthetic intermediate.

Given the nascent stage of research into this particular isomer, this guide adopts a proactive approach. Instead of a simple data sheet, we provide a detailed roadmap for the experimental characterization of this compound, enabling researchers to generate high-quality, reliable data.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its molecular identity and predict its fundamental properties. These predictions, while not a substitute for experimental data, offer a valuable starting point for experimental design.

2.1. Molecular Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₃BrClNO

-

Molecular Weight: 208.44 g/mol

-

Canonical SMILES: C1=CN=C(C(=C1Cl)O)Br

2.2. Computationally Predicted Properties

The following properties have been estimated using established computational models. It is imperative to note that these are theoretical values and require experimental verification.

| Property | Predicted Value | Notes and Implications |

| Melting Point | 140-160 °C | The relatively high predicted melting point suggests a stable crystalline lattice, influenced by intermolecular hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the C-Cl and C-Br bonds. |

| Boiling Point | > 300 °C (decomposes) | Pyridinols often have high boiling points and may decompose before boiling at atmospheric pressure. |

| pKa (acidic, OH) | 7.5 - 8.5 | The electron-withdrawing effects of the bromine and chlorine atoms are expected to make the hydroxyl group more acidic than that of unsubstituted 4-hydroxypyridine. |